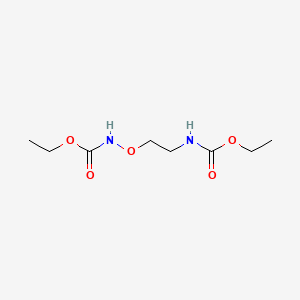
3,4,5-Trimethoxybenzaldehyd-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde-13C3: is an isotopically labeled compound where three carbon atoms in the benzaldehyde structure are replaced with carbon-13 isotopes. This compound is a derivative of 3,4,5-Trimethoxybenzaldehyde, which is an organic compound categorized as a trisubstituted aromatic aldehyde. The molecular formula for 3,4,5-Trimethoxybenzaldehyde-13C3 is C73H12O4, and it is primarily used in scientific research for tracing and studying metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of pharmaceutical drugs such as trimethoprim, cintriamide, roletamide, trimethoquinol, and trimazosin .
- Employed in the synthesis of psychedelic phenethylamines .
Biology:
Medicine:
- Acts as a precursor in the synthesis of drugs used to treat bacterial infections and other medical conditions .
Industry:
Wirkmechanismus
Target of Action
3,4,5-Trimethoxybenzaldehyde-13C3 is a derivative of 3,4,5-Trimethoxybenzaldehyde . It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs . The compound’s primary targets are the biochemical pathways involved in these syntheses .
Mode of Action
It is known that it can be used in organic synthesis reactions as a starting material for aromatic aldehydes . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
3,4,5-Trimethoxybenzaldehyde-13C3 is involved in the synthesis of various pharmaceutical drugs, including those used for the study of bacterial infections . It is also known to show anti-Candida efficacy and inhibit adhesion and biofilms , suggesting that it may affect the biochemical pathways related to these processes.
Pharmacokinetics
It is known that the compound is soluble in organic solvents like ethanol, methanol, and ether, but insoluble in water . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 3,4,5-Trimethoxybenzaldehyde-13C3’s action largely depend on the specific pharmaceutical drugs it is used to synthesize . For instance, when used in the synthesis of drugs for bacterial infections, it may contribute to the antibacterial effects of these drugs .
Action Environment
The action, efficacy, and stability of 3,4,5-Trimethoxybenzaldehyde-13C3 can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, safety measures should be taken when handling this compound, including wearing gloves, protective eyewear, and lab clothing, and ensuring good ventilation .
Biochemische Analyse
Biochemical Properties
It is known that the parent compound, 3,4,5-Trimethoxybenzaldehyde, is used as an intermediate in the synthesis of various pharmaceutical drugs
Cellular Effects
Given its use in proteomics research , it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is synthesized from 3,4,5-trimethoxybenzyl bromide and ^13C-labeled benzaldehyde, typically under acidic conditions .
Transport and Distribution
It is soluble in organic solvents such as ethanol, methanol, and ether, but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 3,4,5-Trimethoxybenzaldehyde-13C3 can be synthesized from 3,4,5-Trimethoxybenzyl alcohol.
Industrial Production Methods: On an industrial scale, the compound can be synthesized from p-cresol. The process involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid
Reduction: 3,4,5-Trimethoxybenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde: The non-isotopically labeled version of the compound, used in similar applications but without the tracing capabilities provided by carbon-13 isotopes.
3,4-Dimethoxybenzaldehyde: A related compound with two methoxy groups, used in the synthesis of various pharmaceuticals.
2,4,6-Trimethoxybenzaldehyde: Another trisubstituted aromatic aldehyde with methoxy groups at different positions, used in organic synthesis.
Uniqueness:
- The presence of carbon-13 isotopes in 3,4,5-Trimethoxybenzaldehyde-13C3 makes it unique for use in metabolic studies and tracing experiments. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways, providing valuable insights into biochemical processes.
Eigenschaften
CAS-Nummer |
1346605-09-1 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
199.179 |
IUPAC-Name |
3,4,5-tri(methoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1+1,2+1,3+1 |
InChI-Schlüssel |
OPHQOIGEOHXOGX-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=O |
Synonyme |
3,4,5-Trimethoxy-benzaldehyde-13C3; NSC 16692-13C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)


![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

